LHRH, des-his(2)-ala(6)-N-Et-pronh2(9)-
Description
Luteinizing hormone-releasing hormone (LHRH) is a decapeptide pivotal in regulating reproductive hormones. The derivative LHRH, des-his(2)-ala(6)-N-Et-pronh2(9)- features three key modifications:
- des-His²: Removal of histidine at position 2, which may alter receptor binding and conformational stability.
- N-Et-pronh2⁹: Ethylamide modification at the C-terminal (position 9), likely enhancing resistance to enzymatic degradation.
This analog was designed to optimize pharmacokinetic properties while retaining or modifying biological activity compared to native LHRH and other derivatives .
Properties
CAS No. |
56670-52-1 |
|---|---|
Molecular Formula |
C50H71N13O11 |
Molecular Weight |
1030.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H71N13O11/c1-5-63-21-9-13-40(63)49(74)62-44(69)34(12-8-20-53-50(51)52)57-46(71)36(22-27(2)3)58-42(67)28(4)55-45(70)37(23-29-14-16-31(65)17-15-29)59-48(73)39(26-64)61-47(72)38(60-43(68)35-18-19-41(66)56-35)24-30-25-54-33-11-7-6-10-32(30)33/h6-7,10-11,14-17,25,27-28,34-40,54,64-65H,5,8-9,12-13,18-24,26H2,1-4H3,(H,55,70)(H,56,66)(H,57,71)(H,58,67)(H,59,73)(H,60,68)(H,61,72)(H4,51,52,53)(H,62,69,74)/t28-,34+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
GKRXXPDIBGWDCZ-HEJVYXLUSA-N |
SMILES |
CCN1CCCC1C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)N5 |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CCN1CCCC1C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)N5 |
Other CAS No. |
56670-52-1 |
Synonyms |
2-des-His-6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH dHAdG-LHRHEA GnRH, des-His(2)-Ala(6)-N-Et-ProNH2(9)- LHRH, des-His(2)-Ala(6)-N-Et-ProNH2(9)- LHRH, des-histidyl(2)-alanyl(6)-N-Et-prolinamide(9)-des-glycinamide(10)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Metabolic Stability
Key Findings :
- N-terminal glycosylation (e.g., compound 1) and D-amino acid substitutions (e.g., D-Trp⁶) significantly improve metabolic stability, increasing half-lives from 6 min (native) to >120 min .
- The N-Et-pronh2⁹ modification in the target compound mimics the proethylamide group in compound 3, which is known to resist peptidase cleavage .
Impact of des-His² Modification
- Glucagon Analogy : In glucagon analogs, des-His¹ (analogous to des-His² in LHRH) reduced binding potency to 6% of the native hormone, suggesting histidine’s role in receptor interaction .
- LHRH Implications : des-His² likely diminishes binding affinity but may reduce agonist activity, as seen in competitive inhibitors like des-his(2)-D-Ala⁶-ProEA .
Position 6 Substitutions
- D-Trp⁶ vs. Ala⁶ : D-Trp⁶ in compounds 1 and 6 enhances antiproliferative activity (53% growth inhibition in LNCaP cells at 200 μM) compared to native LHRH . Ala⁶ substitution may reduce potency due to weaker receptor interaction .
Antitumor Activity
- Glycosylated LHRH analogs (e.g., compound 1) show concentration-dependent growth inhibition in prostate cancer cells, comparable to triptorelin .
Clinical and Therapeutic Implications
- Metabolic Stability : The N-Et-pronh2⁹ modification may enable less frequent dosing compared to native LHRH, similar to other ethylamide derivatives .
- Cardiovascular Safety : LHRH antagonists (e.g., degarelix) show lower cardiovascular risk (3% events) compared to agonists (20%) . The target compound’s antagonistic properties (if confirmed) may offer similar advantages.
- Cost Considerations : LHRH analogs are cost-effective alternatives to orchidectomy, with long-term treatment costs offset by reduced surgical risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
